molecular formula C22H15BrO2S B2568264 (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 338423-79-3

(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B2568264
CAS No.: 338423-79-3
M. Wt: 423.32
InChI Key: YGFVGEVAMBJMCH-UHFFFAOYSA-N
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Description

(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is an organic compound that features a benzofuran core structure substituted with a bromophenyl sulfanyl group and a phenyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromophenyl Sulfanyl Group: This step often involves the use of bromophenyl thiol and a suitable coupling reagent.

    Attachment of the Phenyl Methanone Group: This can be done using Friedel-Crafts acylation or other suitable acylation methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
  • (3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
  • (3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

Uniqueness

(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance its interaction with biological targets compared to its chloro, methyl, or fluoro analogs.

Properties

IUPAC Name

[3-[(4-bromophenyl)sulfanylmethyl]-1-benzofuran-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrO2S/c23-16-10-12-17(13-11-16)26-14-19-18-8-4-5-9-20(18)25-22(19)21(24)15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFVGEVAMBJMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CSC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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